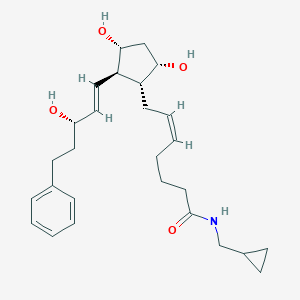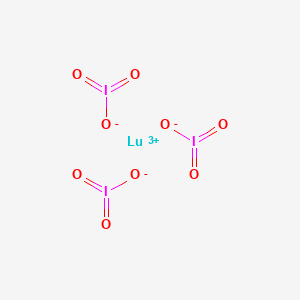
Lutetium triiodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium triiodate (Lu(IO3)3) is a rare earth metal compound that has been gaining attention in the scientific community due to its unique properties and potential applications. This compound is composed of lutetium, a rare earth metal, and iodate, a compound composed of iodine and oxygen. In
Wissenschaftliche Forschungsanwendungen
Lutetium triiodate has potential applications in a variety of scientific fields. In the field of materials science, lutetium triiodate has been studied for its potential use as a catalyst for various reactions, including the oxidation of alcohols and the reduction of nitro compounds. In addition, lutetium triiodate has been studied for its potential use in the production of fuel cells and solar cells due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of lutetium triiodate is not yet fully understood. However, studies have suggested that the compound may act as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from a Lewis base. This property may be responsible for the compound's catalytic activity.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of lutetium triiodate. However, studies have suggested that the compound may have low toxicity and may not cause significant harm to living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Lutetium triiodate has several advantages for laboratory experiments. It is relatively easy to synthesize, and its unique properties make it a useful catalyst for various reactions. However, there are also limitations to its use. The compound is relatively expensive, and its properties may vary depending on the synthesis method used.
Zukünftige Richtungen
There are several future directions for research on lutetium triiodate. One area of interest is the development of new synthesis methods that can produce the compound more efficiently and cost-effectively. In addition, further research is needed to fully understand the mechanism of action of lutetium triiodate and its potential applications in various fields. Finally, studies are needed to determine the long-term effects of the compound on living organisms and the environment.
In conclusion, lutetium triiodate is a compound with unique properties and potential applications in various scientific fields. While there is still much to learn about this compound, its potential for use as a catalyst and in the production of fuel cells and solar cells make it an exciting area of research.
Synthesemethoden
The synthesis of lutetium triiodate can be achieved through a variety of methods, including solid-state reactions, hydrothermal synthesis, and solvothermal synthesis. Solid-state reactions involve heating lutetium oxide and iodic acid in a molar ratio of 1:3 at high temperatures, resulting in the formation of lutetium triiodate. Hydrothermal synthesis involves reacting lutetium nitrate and sodium iodate in a molar ratio of 1:3 in an aqueous solution at high temperatures and pressures. Solvothermal synthesis involves dissolving lutetium nitrate and sodium iodate in a solvent, such as ethanol, and heating the solution at high temperatures and pressures. Each method has its advantages and disadvantages, and the choice of method depends on the desired properties of the resulting compound.
Eigenschaften
CAS-Nummer |
15513-87-8 |
|---|---|
Produktname |
Lutetium triiodate |
Molekularformel |
I3LuO9 |
Molekulargewicht |
699.67 g/mol |
IUPAC-Name |
lutetium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Lu/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
AWQUKXBZSLEACN-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Lu+3] |
Kanonische SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Lu+3] |
Andere CAS-Nummern |
15513-87-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



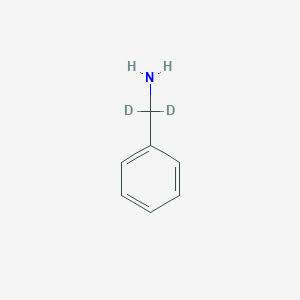
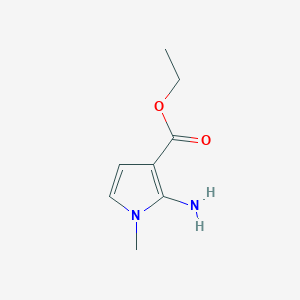
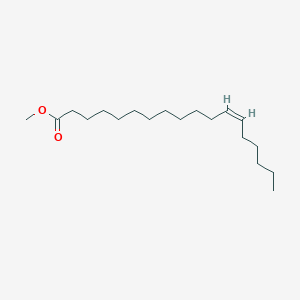
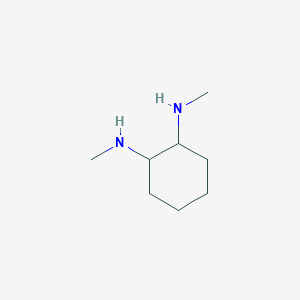
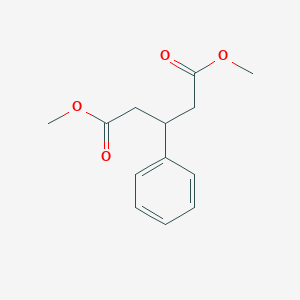
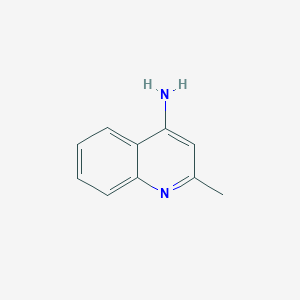
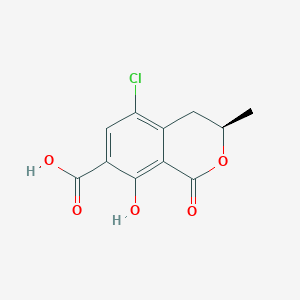
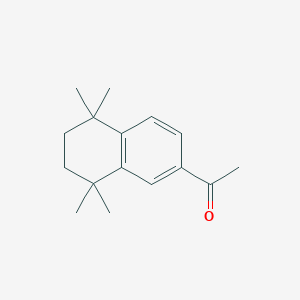
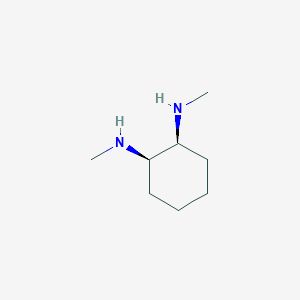

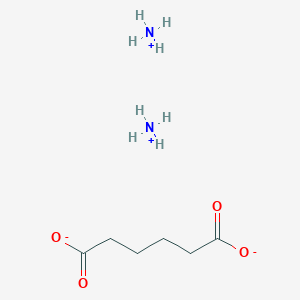
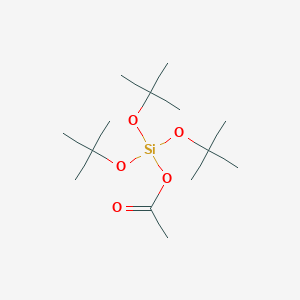
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
